N-bis(2-methoxyphenoxy)phosphoryl-5-methylpyridin-2-amine
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Overview
Description
N-bis(2-methoxyphenoxy)phosphoryl-5-methylpyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a phosphoryl group attached to a pyridine ring, which is further substituted with methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(2-methoxyphenoxy)phosphoryl-5-methylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-methylpyridin-2-amine with phosphoryl chloride, followed by the introduction of methoxyphenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-bis(2-methoxyphenoxy)phosphoryl-5-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoryl derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide or other reduced forms.
Substitution: The methoxyphenoxy groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles such as alkoxides or amines, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoryl oxides, while reduction reactions can produce phosphine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the methoxyphenoxy groups.
Scientific Research Applications
N-bis(2-methoxyphenoxy)phosphoryl-5-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphoryl group interactions.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-bis(2-methoxyphenoxy)phosphoryl-5-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The methoxyphenoxy groups can enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparison with Similar Compounds
N-bis(2-methoxyphenoxy)phosphoryl-5-methylpyridin-2-amine can be compared with other similar compounds, such as:
N-bis(2-methylphenoxy)phosphoryl-5-methylpyridin-2-amine: This compound has methyl groups instead of methoxy groups, which can affect its chemical reactivity and biological activity.
N-bis(2-chlorophenoxy)phosphoryl-5-methylpyridin-2-amine: The presence of chloro groups can significantly alter the compound’s properties, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
N-bis(2-methoxyphenoxy)phosphoryl-5-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N2O5P/c1-15-12-13-20(21-14-15)22-28(23,26-18-10-6-4-8-16(18)24-2)27-19-11-7-5-9-17(19)25-3/h4-14H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTCDCTWTQFXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NP(=O)(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N2O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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